molecular formula C17H25NO4 B1608356 Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate CAS No. 63876-32-4

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate

Cat. No. B1608356
CAS RN: 63876-32-4
M. Wt: 307.4 g/mol
InChI Key: MLUXZXWFKYDTTJ-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate is a chemical compound with the CAS Number: 63876-32-4 . It has a molecular weight of 307.39 .


Molecular Structure Analysis

The linear formula for Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate is C17H25NO4 . The molecular structure includes an ester group, a benzyl group, and an amino group .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate and its derivatives have been explored in various chemical syntheses and reactions. A study by Hewitt and Teese (1984) discusses the synthesis of N-alkylated derivatives of 2-Ethoxy-6-oxo-1,2-azaphosphinane 2-oxide, which are obtained through cyclocondensation involving similar ethoxy-oxoethyl structures. These derivatives then react with organometallic reagents and bases to yield acyclic products (Hewitt & Teese, 1984).

Applications in Medicinal Chemistry

Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl) derivatives, closely related to Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate, has shown promising results in the context of cancer therapy. For example, Das et al. (2009) explored the structure-activity relationship and molecular mechanisms of such derivatives. They found that these compounds can mitigate drug resistance and synergize with various cancer therapies in leukemia cells. This suggests potential applications in developing treatments for multiple drug-resistant cancers (Das et al., 2009).

Drug Impurity Analysis

Kancherla et al. (2018) identified seven unknown impurities in Repaglinide bulk drug batches, one of which was structurally similar to Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate. This research is vital for understanding the impurity profile of pharmaceuticals and ensuring drug safety and efficacy (Kancherla et al., 2018).

Solubility Studies

Investigations into the solubility of ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl) derivatives, which bear structural resemblance to Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate, have been conducted. For instance, Li et al. (2016) studied the solubility of these compounds in various solvent mixtures, providing essential data for their purification and crystallization processes (Li et al., 2016).

properties

IUPAC Name

ethyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-3-21-16(19)11-8-12-18(14-17(20)22-4-2)13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUXZXWFKYDTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(CC1=CC=CC=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50980661
Record name Ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate

CAS RN

63876-32-4
Record name Ethyl 4-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63876-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063876324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.657
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Furegati, W Ganci, F Gorla, U Ringeisen… - Helvetica chimica …, 2004 - Wiley Online Library
Phosphorylation of suitable piperidine precursors yielded a series of novel decalin‐type O,N,P‐heterocycles. The title compounds, P(3)‐axially and P(3)‐equatorially X‐substituted, cis‐ …
Number of citations: 23 onlinelibrary.wiley.com

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